Sgc aak1 1

説明

SGC-AAK1-1 is a dual inhibitor of AAK1 (Adaptor Protein 2-associated kinase) and BMP2K/BIKE (BMP-2 inducible kinase). It is part of the numb-associated kinase (NAK) family . AAK1 is involved in clathrin-mediated endocytosis (CME), both by direct binding to clathrin and by phosphorylation of the medium subunit of AP-2 (adaptor protein 2) . BMP2K/BIKE is broadly expressed and localizes to nuclear speckles .

Synthesis Analysis

Inhibitors based on a 3-acylaminoindazole scaffold were synthesized to yield potent dual AAK1/BMP2K inhibitors . Optimization furnished a small molecule chemical probe (SGC-AAK1-1) that is potent and selective for AAK1/BMP2K over other NAK family members .Molecular Structure Analysis

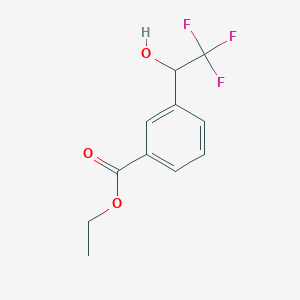

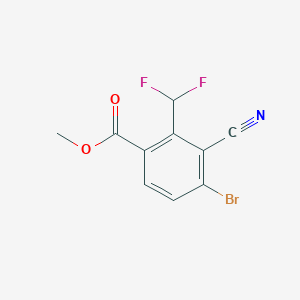

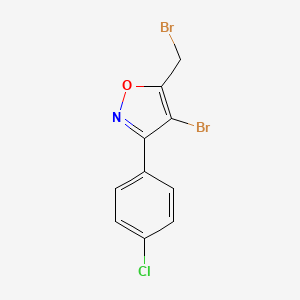

The chemical formula of SGC-AAK1-1 is C21H25N5O3S . Its exact mass is 427.17 and its molecular weight is 427.52 .Chemical Reactions Analysis

SGC-AAK1-1 potently targets the ATP-binding site (AAK1 K i = 9.1 nM; BIKE K i = 17 nM) . In a live cell NanoBRET assay, SGC-AAK1-1 has potency for ectopically expressed full-length AAK1- and BIKE-Nluc fusion proteins (AAK1 IC 50 = 230 nM; BIKE IC 50 = 1.5 μM) .Physical And Chemical Properties Analysis

The molecular weight of SGC-AAK1-1 is 427.52 and its molecular formula is C21H25N5O3S . It has a MollogP of 4.185 and a PSA of 89.47 . It has no chiral centres, 9 rotatable bonds, 8 hydrogen bond acceptors, and 3 hydrogen bond donors . It is soluble in DMSO at least up to 10 mM .科学的研究の応用

Comprehensive Analysis of SGC-AAK1-1 Applications

SGC-AAK1-1 is a chemical probe that targets the ATP-binding sites of AAK1 and BIKE kinases, with significant implications for scientific research across various fields. Below is a detailed analysis of its unique applications in six distinct areas of research:

Clathrin-Mediated Endocytosis (CME): SGC-AAK1-1 plays a crucial role in the study of CME by inhibiting AAK1, which is involved in the regulation of clathrin and the medium subunit of adaptor protein 2 . This has potential applications in understanding the internalization of various receptors and could lead to insights into the mechanisms of receptor-mediated signaling and downregulation.

Wnt Signaling Pathway: The probe has been identified as a negative regulator of Wnt signaling through the mediation of LRP6 internalization . This application is vital for research into cell fate determination, stem cell pluripotency, and cancer development, where Wnt signaling plays a pivotal role.

Notch Signaling Modulation: AAK1’s involvement in Notch signaling, including the priming and redistribution of Numb as well as Notch activation, can be studied using SGC-AAK1-1 . This is particularly relevant for developmental biology and oncology, as Notch signaling is critical in these areas.

Osteoblast Differentiation: The inhibitor has a regulatory role in attenuating osteoblast differentiation, as evidenced by BIKE’s response to BMP-2-induced differentiation . This application is significant for bone biology and the development of treatments for bone-related diseases.

Kinase Selectivity Profiling: SGC-AAK1-1’s selectivity profile is essential for kinase research, as it inhibits only a few kinases within 30-fold of the K_D of AAK1 . This specificity makes it an invaluable tool for studying kinase-related pathways and diseases.

Drug Development and Therapeutic Applications: Due to its potency and selectivity, SGC-AAK1-1 is a promising candidate for drug development, particularly in targeting diseases where AAK1 and BIKE are implicated . Its role in modulating key signaling pathways offers potential therapeutic applications in treating various disorders.

作用機序

Target of Action

Sgc aak1 1 is a dual inhibitor that primarily targets two proteins: Adaptor Protein 2-Associated Kinase 1 (AAK1) and BMP-2 Inducible Kinase (BMP2K/BIKE) . These proteins are part of the numb-associated kinase (NAK) family . AAK1 is a serine/threonine kinase with broad tissue expression, and it localizes to the cell membrane and cytoplasm . BMP2K/BIKE, on the other hand, is broadly expressed and localizes to nuclear speckles .

Mode of Action

Sgc aak1 1 interacts with its targets by potently binding to the ATP-binding site of both AAK1 and BIKE . This interaction inhibits the activity of these kinases, thereby affecting their downstream signaling pathways .

Biochemical Pathways

AAK1 is involved in clathrin-mediated endocytosis (CME), both by direct binding to clathrin and by phosphorylation of the medium subunit of Adaptor Protein 2 (AP-2) . This makes AAK1 a negative regulator of Wnt signaling via mediation of LRP6 internalization . AAK1 also influences Notch signaling, including priming and redistribution of Numb as well as Notch activation .

BMP2K/BIKE was originally identified as its expression was observed to increase upon bone morphogenic protein (BMP-2)-induced differentiation of a prechondroblastic cell line . It has an important regulatory role in attenuating the program of osteoblast differentiation . Proteomic studies identified BIKE as a clathrin vesicle-associated protein and have also identified interaction between BIKE and Numb .

Pharmacokinetics

It is known that sgc aak1 1 is an atp-competitive kinase inhibitor , which suggests that it may have good bioavailability due to its ability to bind to the ATP-binding site of its target proteins .

Result of Action

The action of Sgc aak1 1 results in the downregulation of cellular AP2M1 Thr156 phosphorylation level in a dose-dependent manner . This indicates that Sgc aak1 1 can effectively inhibit the activity of AAK1 and BIKE, thereby affecting their downstream signaling pathways .

Action Environment

As a kinase inhibitor, the efficacy of sgc aak1 1 may be influenced by factors such as the concentration of atp in the cell, the expression levels of its target proteins, and the presence of other signaling molecules .

特性

IUPAC Name |

N-[6-[3-(diethylsulfamoylamino)phenyl]-1H-indazol-3-yl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O3S/c1-3-26(4-2)30(28,29)25-17-7-5-6-15(12-17)16-10-11-18-19(13-16)23-24-20(18)22-21(27)14-8-9-14/h5-7,10-14,25H,3-4,8-9H2,1-2H3,(H2,22,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBIQZUJJSVQHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)NC1=CC=CC(=C1)C2=CC3=C(C=C2)C(=NN3)NC(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sgc aak1 1 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of targeting AAK1 and BMP2K with a dual inhibitor like SGC-AAK1-1?

A1: AAK1 (Adaptor-associated kinase 1) and BMP2K (Bone morphogenetic protein 2-inducible kinase) belong to the Numb-associated kinase (NAK) family and share a high degree of sequence homology, particularly within their kinase domains [, ]. While the precise functions of these kinases are still being investigated, research suggests their involvement in various cellular processes, including endocytosis, cell signaling, and potentially cardiac cell survival under stress conditions [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1450640.png)

![1-[4-(2,2-Difluoropropoxy)-2-fluorophenyl]-ethanone](/img/structure/B1450642.png)

![2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1450648.png)

![(7a,17b)-7-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol 17-acetate](/img/structure/B1450655.png)

![N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1450657.png)

![5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B1450659.png)